molecular formula C21H22N6O B11129107 N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11129107
M. Wt: 374.4 g/mol
InChI Key: NCAYOIBAQSBFQJ-UHFFFAOYSA-N
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Description

N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of benzodiazole, pyrazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Moiety: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling with Pyridine: The final step involves coupling the benzodiazole and pyrazole intermediates with a pyridine derivative through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RSH)

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics, exploring its efficacy and safety as a drug candidate.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving signal transduction and cellular communication.

Mechanism of Action

The mechanism of action of N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}-5-(PYRIDIN-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: Similar structure but with a different position of the pyridine ring.

    N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: Another positional isomer with the pyridine ring at a different location.

Uniqueness

The uniqueness of N-{2-[2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}-5-(PYRIDIN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to its isomers, leading to potentially different therapeutic and research applications.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-(2-propan-2-ylbenzimidazol-1-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N6O/c1-14(2)20-24-16-7-3-4-8-19(16)27(20)11-10-23-21(28)18-12-17(25-26-18)15-6-5-9-22-13-15/h3-9,12-14H,10-11H2,1-2H3,(H,23,28)(H,25,26)

InChI Key

NCAYOIBAQSBFQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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